molecular formula C11H14OS B1272112 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal CAS No. 110452-12-5

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

Cat. No. B1272112
M. Wt: 194.3 g/mol
InChI Key: HFXCGBGFFHWILR-UHFFFAOYSA-N
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Description

The compound 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is a chemical entity that has not been directly studied in the provided papers. However, related compounds with similar functional groups, such as arylsulfonamides, arylsulfanyl pyrimidines, and arylsulfanyl imidoyl radicals, have been synthesized and analyzed, providing insights into the potential characteristics of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. These studies contribute to the understanding of the molecular structure, synthesis, and reactivity of compounds with arylsulfanyl motifs .

Synthesis Analysis

The synthesis of related arylsulfanyl compounds involves various strategies, including chemoselective Michael reactions, photoredox-catalyzed cascade annulations, and thermal rearrangements. For instance, the Michael reaction was used to prepare a series of quinoxaline derivatives with arylsulfanyl groups, which were then tested for anticancer activity . Photoredox catalysis enabled the synthesis of benzothiophenes and benzoselenophenes from arylsulfanyl precursors . These methods could potentially be adapted for the synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Molecular Structure Analysis

The molecular structure of arylsulfanyl compounds has been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular geometry of an arylsulfonamide was confirmed by DFT-optimized calculations and crystallographic studies, revealing a staggered conformation around the S–N bond . Similarly, vibrational spectral analysis and DFT calculations were employed to determine the structural characteristics of a benzylsulfanyl pyrimidine derivative . These approaches could be applied to deduce the molecular structure of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Chemical Reactions Analysis

The reactivity of arylsulfanyl compounds has been explored through various chemical reactions. Aryl radicals were shown to undergo radical cascade reactions with alkynyl isothiocyanates, leading to the formation of thiochromeno[2,3-b]indoles . Additionally, thermal rearrangement of arylmethylene cyclopropylcarbinols in the presence of sodium benzenethiolate resulted in the formation of arylmethylidenebut-3-enyl sulfanes . These studies provide a glimpse into the potential reactivity of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal in radical and thermal processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylsulfanyl compounds have been investigated through spectroscopic methods and computational analyses. The molecular electrostatic potential (MEP) surfaces of these compounds were calculated to understand their reactivity patterns, such as the preferred sites for electrophilic and nucleophilic attacks . Nonlinear optical properties and HOMO-LUMO analyses were also reported, which could be indicative of the electronic properties of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal . Molecular docking studies suggested potential biological activities, such as anticancer and anti-diabetic effects, which could be relevant for the analysis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal .

Scientific Research Applications

Anti-Helicobacter Pylori Agents

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal derivatives have shown significant potential in combating Helicobacter pylori, a gastric pathogen. A study outlined the synthesis of carbamates derived from this compound, which exhibited potent activity against various H. pylori strains, including those resistant to common antibiotics. These derivatives also displayed low activity against a range of other microorganisms, suggesting selective antibacterial properties (Carcanague et al., 2002).

Potential Antileukotrienic Agents

Research into the synthesis of certain 2-methyl-3-phenylprop-2-enoic acid derivatives, which are closely related to 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, has indicated possible applications as antileukotrienic drugs. These compounds have been tested for their antiplatelet activity and in-vitro cytotoxicity, which suggests their potential in treating conditions related to leukotrienes (Jampílek et al., 2004).

Catalyst in Synthesis Reactions

This compound and its derivatives have been used as catalysts in various synthesis reactions. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, has been employed as a recyclable catalyst in the condensation reaction between aromatic aldehydes and pyrazolone, yielding high product yields without losing catalytic activity (Tayebi et al., 2011).

Dihydrofolate Reductase Inhibitors

Several dihydropyrimidine-5-carbonitrile derivatives, related to 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, have been investigated for their potential as dihydrofolate reductase inhibitors. Structural characterization and molecular docking simulations have been conducted to assess their inhibitory potential against this enzyme, crucial in cancer treatment strategies (Al-Wahaibi et al., 2021).

Synthesis of α-Sulfanyl-β-Amino Acid Derivatives

Research involving the synthesis of alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide has been conducted. These derivatives, which include modifications of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, are important for creating pharmaceuticals with significant biological activity (Kantam et al., 2010).

Photoredox-Catalyzed Cascade Annulation

A study on the photoredox-catalyzed cascade annulation of certain methyl(phenylethynyl)phenyl sulfanes and selanes with sulfonyl chlorides was conducted. This process, involving derivatives of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, led to the synthesis of benzothiophenes and benzoselenophenes, suggesting its potential in organic synthesis (Yan et al., 2018).

Electrochemical Corrosion Inhibition

Derivatives of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal have been investigated for their role in inhibiting corrosion of mild steel in acidic solutions. Studies showed that these compounds effectively prevent corrosion, likely due to their adsorption on the steel surface (Behpour et al., 2008).

properties

IUPAC Name

2-methyl-2-(4-methylphenyl)sulfanylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-9-4-6-10(7-5-9)13-11(2,3)8-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXCGBGFFHWILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377674
Record name Propanal, 2-methyl-2-[(4-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

CAS RN

110452-12-5
Record name Propanal, 2-methyl-2-[(4-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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